molecular formula C14H11N5O2 B2926143 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrazine-2-carboxamide CAS No. 1206989-30-1

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrazine-2-carboxamide

Cat. No. B2926143
M. Wt: 281.275
InChI Key: UDFZYNZNLZDOQS-UHFFFAOYSA-N
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Description

The compound “2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid” is similar to the one you’re asking about . It has a molecular weight of 298.27 and its IUPAC name is 2-fluoro-5-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzoic acid .


Molecular Structure Analysis

The InChI code for the similar compound “2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid” is 1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-8,18H,(H,19,20)(H,21,22) .


Physical And Chemical Properties Analysis

The similar compound “2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid” is a solid at room temperature .

Scientific Research Applications

Enzyme Inhibition Activity

A study demonstrated the synthesis of novel compounds by reacting N-(3-oxobutanoyl)pyrazine-2-carboxamide with urea/thiourea and aldehydes, resulting in compounds evaluated for acetyl and butyl cholinesterase inhibitor activity. These compounds exhibited a range of inhibitory activities, with one compound showing significant efficacy, suggesting potential therapeutic applications in conditions related to enzyme dysfunction (Elumalai et al., 2014).

Crystallography and Molecular Interactions

Another study focused on cocrystals of pyrazinamide with hydroxybenzoic acids, exploring their structure, spectroscopic characteristics, and potential applications through computational simulations. The research identified possible excipient substances and suggested these cocrystals might exhibit antimycobacterial activity and be formulated as new anti-tuberculosis drugs. Additionally, the cocrystals showed potential in photovoltaic systems for energy conversion, indicating their utility in renewable energy technologies (Al-Otaibi et al., 2020).

Unusual Molecular Conformations

Research on the crystal structure of a related compound revealed an unusual conformation stabilized by weak interactions, offering insights into the molecular arrangements that could inform the design of new compounds with specific properties (Wani et al., 2014).

Catalytic Synthesis

A study on the catalytic synthesis of pyrazinamide from dimethylpyrazine outlined a process that could be employed in the production of various drugs, highlighting the versatility of pyrazine derivatives in pharmaceutical manufacturing (Kagarlitskii et al., 1999).

Safety And Hazards

The safety information for “2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2/c20-13-10-4-2-1-3-9(10)11(18-19-13)8-17-14(21)12-7-15-5-6-16-12/h1-7H,8H2,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFZYNZNLZDOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]pyrazine-2-carboxamide

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